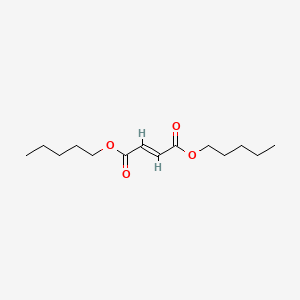

![molecular formula C9H12N4O4 B1312201 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- CAS No. 478801-48-8](/img/structure/B1312201.png)

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Click Chemistry for Stable Linkage Formation 5-Azidopentanoic acid N-hydroxysuccinimide ester contains an azide group that can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. This reaction is pivotal in creating robust molecular assemblies for various biochemical applications .

Protein and Oligonucleotide Labeling

The NHS ester functionality of this compound allows for the labeling of primary amines (-NH2) found in proteins, amine-modified oligonucleotides, and other amine-containing molecules. This is essential for tracking and studying protein interactions and nucleic acid dynamics .

Synthesis of Hydrogels

5-Azidopentanoic acid is used to synthesize chitosan-poly(ethylene glycol) hydrogels through azide–alkyne click chemistry. These hydrogels have significant potential in biomedical applications such as drug delivery systems and tissue engineering .

Creation of Macrocycles

The compound can be utilized to create 5-iodo-1,2,3-triazole containing macrocycles. Macrocycles are large ring molecules that have applications in drug discovery due to their complex structures and unique chemical properties .

Inhibitors of Cellular Efflux

Bivalent quinine dimers with an intervening triazole ring synthesized using 5-Azidopentanoic acid act as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux. This application is crucial in overcoming drug resistance in cancer therapy .

Functionalization of Cellulose

N-Hydroxysuccinimide-activated esters, such as 5-azidopentanoic acid N-hydroxysuccinimide ester, are used for the introduction of new functionalities to cellulose. This process is important in the development of novel materials with enhanced properties .

Bioconjugation Techniques

The NHS ester is integral in various bioconjugation techniques, including protein labeling with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, as well as in the chemical synthesis of peptides .

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHPYOOVTLZAOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456258 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

CAS RN |

478801-48-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)